(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound .
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .Physical and Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
145147-05-3 |
---|---|
Molecular Formula |
C26H37NO7 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2E,4E)-N-[5,6'-dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C26H37NO7/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(29)27-18-14-26(34-24(18)30)22-20(32-22)25(31,13-17(4)28)21-23(26)33-21/h10-12,15,20-23,30-31H,5-9,13-14H2,1-4H3,(H,27,29)/b11-10+,16-12+ |
InChI Key |
GAXSBTPBRCCBGT-NJLIKGMNSA-N |
Isomeric SMILES |
CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)(CC(=O)C)O)O |
SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)(CC(=O)C)O)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1=C(OC2(C1)C3C(O3)C(C4C2O4)(CC(=O)C)O)O |
Synonyms |
aranorosinol B |
Origin of Product |
United States |
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